Potassium (4-aminocarbonylphenyl)trifluoroborate
Overview
Description
Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the molecular formula C₇H₆BF₃KNO and a molecular weight of 227.04 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its stability and versatility in various chemical reactions.
Scientific Research Applications
Potassium (4-aminocarbonylphenyl)trifluoroborate has numerous applications in scientific research:
Safety and Hazards
Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Biochemical Analysis
Biochemical Properties
Potassium (4-aminocarbonylphenyl)trifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with enzymes, which can influence their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction . The trifluoroborate group in the compound is particularly reactive, allowing it to form strong bonds with biomolecules, thereby affecting their function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, which in turn affects protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interaction with key metabolic enzymes can lead to changes in the rate of metabolic reactions and the production of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution can affect its biochemical activity and its ability to interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-aminocarbonylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-aminocarbonylphenylboronic acid with potassium trifluoroborate under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Oxidizing and Reducing Agents: Depending on the desired reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds .
Mechanism of Action
The mechanism of action of potassium (4-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (4-aminocarbonylphenyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the aminocarbonyl group.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of an aminocarbonyl group, leading to different reactivity.
Potassium (4-nitrophenyl)trifluoroborate: Contains a nitro group, which affects its reactivity and applications.
This compound stands out due to its specific functional groups, making it a valuable reagent in various chemical syntheses.
Properties
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-63-1 | |
Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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